

Deucravacitinib in Inflammatory Bowel Disease Research: Application Notes and Protocols

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Compound of Interest

Compound Name: *Deucravacitinib*

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Introduction

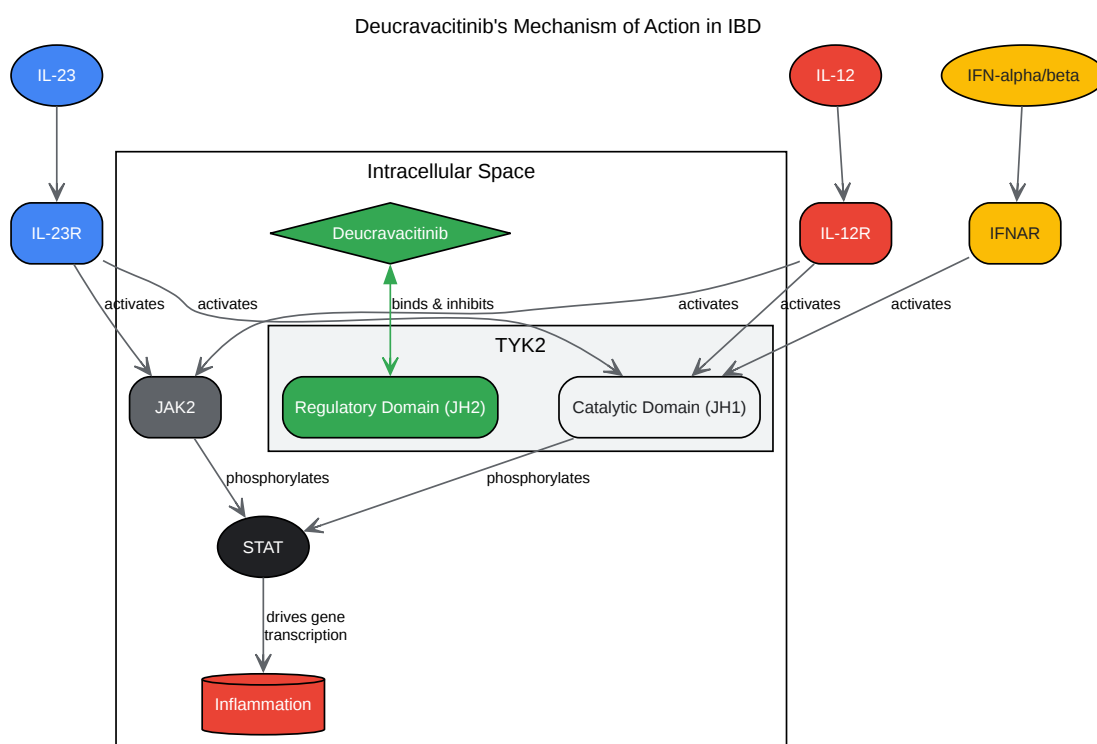
Deucravacitinib is an oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 is a key mediator in the signaling pathways of several cytokines implicated in the pathogenesis of immune-mediated inflammatory diseases, including inflammatory bowel disease (IBD). Specifically, TYK2 is involved in the signaling of interleukin-23 (IL-23), IL-12, and Type 1 interferons (IFNs), which are central to the inflammatory cascade in Crohn's disease and ulcerative colitis.[1][2][3] **Deucravacitinib's** unique mechanism of allosterically binding to the regulatory pseudokinase domain of TYK2 confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), potentially offering a more targeted therapeutic approach with an improved safety profile.[2][4][5]

These application notes provide a comprehensive overview of the use of **deucravacitinib** in IBD research, summarizing key clinical trial data and detailing relevant preclinical and in vitro experimental protocols.

Mechanism of Action: TYK2 Inhibition in IBD

Deucravacitinib selectively inhibits TYK2, thereby disrupting the downstream signaling of pro-inflammatory cytokines.[2] In the context of IBD, the IL-23/Th17 axis is a critical pathogenic pathway. IL-23, signaling through a receptor complex associated with TYK2 and JAK2, promotes the differentiation and maintenance of Th17 cells.[3] These cells produce

inflammatory cytokines like IL-17, contributing to intestinal inflammation. By inhibiting TYK2, **deucravacitinib** blocks this signaling cascade.[6][7] Similarly, the IL-12 pathway, which also relies on TYK2, drives the differentiation of Th1 cells, another key contributor to IBD pathogenesis.[3]



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Figure 1: **Deucravacitinib** allosterically inhibits the TYK2 regulatory domain.

Clinical Trial Data in Inflammatory Bowel Disease

Deucravacitinib has been evaluated in Phase 2 clinical trials for both Crohn's disease and ulcerative colitis. While the drug was found to be safe and well-tolerated, it did not demonstrate significant clinical benefit over placebo in these studies, leading to their early termination.[\[1\]](#)[\[4\]](#)[\[8\]](#)

Table 1: Summary of Phase 2 Clinical Trials of Deucravacitinib in IBD

Study Identifier	Disease	Patient Population	Treatment Arms	Primary Endpoint(s)	Outcome
LATTICE-CD (NCT03599622) [1] [8]	Crohn's Disease	239 moderately to severely active	Placebo BIDDeucrava citinib 3 mg BIDDeucrava citinib 6 mg BID	Clinical remission and endoscopic response at Week 12	Not met. [1] [9]
LATTICE-UC (NCT03934216) [1] [10]	Ulcerative Colitis	131 moderately to severely active	Placebo BIDDeucrava citinib 6 mg BID	Clinical remission at Week 12 (modified Mayo score)	Not met. [10] [11]
IM011-127 (NCT04613518) [1] [2]	Ulcerative Colitis	38 moderately to severely active	Placebo BIDDeucrava citinib 12 mg BID	Clinical response at Week 12 (modified Mayo score)	Not met. [1] [9]

Table 2: Efficacy Results from the LATTICE-UC Study at Week 12

Outcome	Deucravacitinib 6 mg BID (n=87)	Placebo (n=42)	p-value
Clinical Remission (Overall)[10][12]	14.8%	16.3%	0.59
Clinical Remission (Biologic-naïve)[10][12]	14.0%	25.9%	-
Clinical Remission (Biologic-exposed)[10][12]	16.1%	0.0%	-
Endoscopic Response (Overall)[12]	19.3%	27.9%	0.88

Experimental Protocols

Preclinical Evaluation in Animal Models of IBD

Deucravacitinib has shown efficacy in murine models of IBD, preventing disease-associated weight loss and protecting against colitis.[4][10] Two commonly used models for evaluating therapeutics for IBD are the Dextran Sulfate Sodium (DSS)-induced colitis model and the adoptive T-cell transfer model of colitis.



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Figure 2: Workflow for testing **deucravacitinib** in a mouse model of IBD.

1. Dextran Sulfate Sodium (DSS)-Induced Colitis Protocol (Acute Model)

This model induces an acute colitis that resembles human ulcerative colitis, characterized by damage to the colonic epithelium.

- Materials:
 - Dextran Sulfate Sodium (DSS), MW 36-50 kDa
 - 8-week-old C57BL/6 or BALB/c mice
 - Standard mouse chow and autoclaved drinking water
 - Animal balance
 - Scoring system for Disease Activity Index (DAI) (weight loss, stool consistency, rectal bleeding)
- Procedure:
 - Acclimatize mice for at least one week.
 - Record baseline body weight.
 - Prepare a 2.0-5.0% (w/v) solution of DSS in autoclaved drinking water. The optimal concentration may vary between lots and mouse strains and should be determined empirically.[\[2\]](#)
 - Administer the DSS solution as the sole source of drinking water for 5-7 days.[\[2\]](#)[\[4\]](#)
 - Administer **deucravacitinib** or vehicle control daily via oral gavage, starting from day 0 or day 1 of DSS administration.
 - Monitor mice daily for body weight, stool consistency, and presence of blood in the stool. Calculate the DAI score.
 - At the end of the treatment period (e.g., day 7), euthanize the mice.

- Harvest the colon and measure its length from the cecum to the anus.
- Fix a portion of the distal colon in 10% neutral buffered formalin for histopathological analysis (H&E staining).
- Snap-freeze another portion for myeloperoxidase (MPO) assay or cytokine analysis.
- Endpoints:
 - Change in body weight
 - DAI score
 - Colon length (shorter colon indicates more severe inflammation)
 - Histological score (evaluating inflammation, crypt damage, and ulceration)
 - MPO activity (a measure of neutrophil infiltration)
 - Cytokine levels (e.g., IL-6, TNF- α , IL-1 β) in colon tissue homogenates.

2. Adoptive T-Cell Transfer Model of Colitis Protocol

This model induces a chronic, T-cell-mediated colitis that shares features with Crohn's disease.

- Materials:
 - Donor mice (e.g., wild-type C57BL/6)
 - Immunodeficient recipient mice (e.g., RAG1^{-/-} or SCID)
 - Cell sorting antibodies (e.g., anti-CD4, anti-CD45RB)
 - FACS sorter or magnetic bead separation kit
 - Sterile PBS
- Procedure:

- Isolate splenocytes from donor mice.
- Purify CD4⁺ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
- Isolate the naive T-cell population (CD4⁺CD45RB^{high}) by cell sorting.[\[11\]](#)
- Inject approximately $0.4\text{--}0.5 \times 10^6$ naive T cells intraperitoneally into each immunodeficient recipient mouse.[\[10\]](#)[\[11\]](#)
- Begin treatment with **deucravacitinib** or vehicle control at a predetermined time point (e.g., 2-3 weeks post-transfer, upon initial signs of weight loss).
- Monitor mice weekly for weight loss and signs of colitis (diarrhea, hunched posture).
- The colitis typically develops over 5-8 weeks.[\[10\]](#) Euthanize mice when they have lost a significant amount of weight (e.g., 15-20% of initial body weight) or at the study endpoint.
- Harvest and analyze colon tissue as described in the DSS model protocol.
- Endpoints:
 - Change in body weight
 - Histological score of colitis
 - Analysis of T-cell populations (e.g., Th1, Th17) in the lamina propria
 - Cytokine profiling of intestinal tissue.

In Vitro Assays for Deucravacitinib Activity

1. In Vitro Kinase Inhibition Assay

These assays are crucial to confirm the selectivity of **deucravacitinib** for TYK2 over other JAKs.

- Principle: Measure the ability of **deucravacitinib** to inhibit the enzymatic activity of purified TYK2, JAK1, JAK2, and JAK3 kinases.

- General Protocol:
 - Use a biochemical assay format, such as a radiometric assay (e.g., using [γ -³³P]ATP) or a non-radiometric assay (e.g., fluorescence-based).
 - Incubate the recombinant kinase domain of each JAK family member with a specific peptide substrate and ATP.
 - Add varying concentrations of **deucravacitinib** to determine the half-maximal inhibitory concentration (IC₅₀).
 - Detect the phosphorylation of the substrate to measure kinase activity.
 - Compare the IC₅₀ value for TYK2 to those for JAK1, JAK2, and JAK3 to determine selectivity. **Deucravacitinib** has shown high selectivity for TYK2 in such assays.[\[13\]](#)

2. Whole Blood Assay for Cytokine Signaling Inhibition

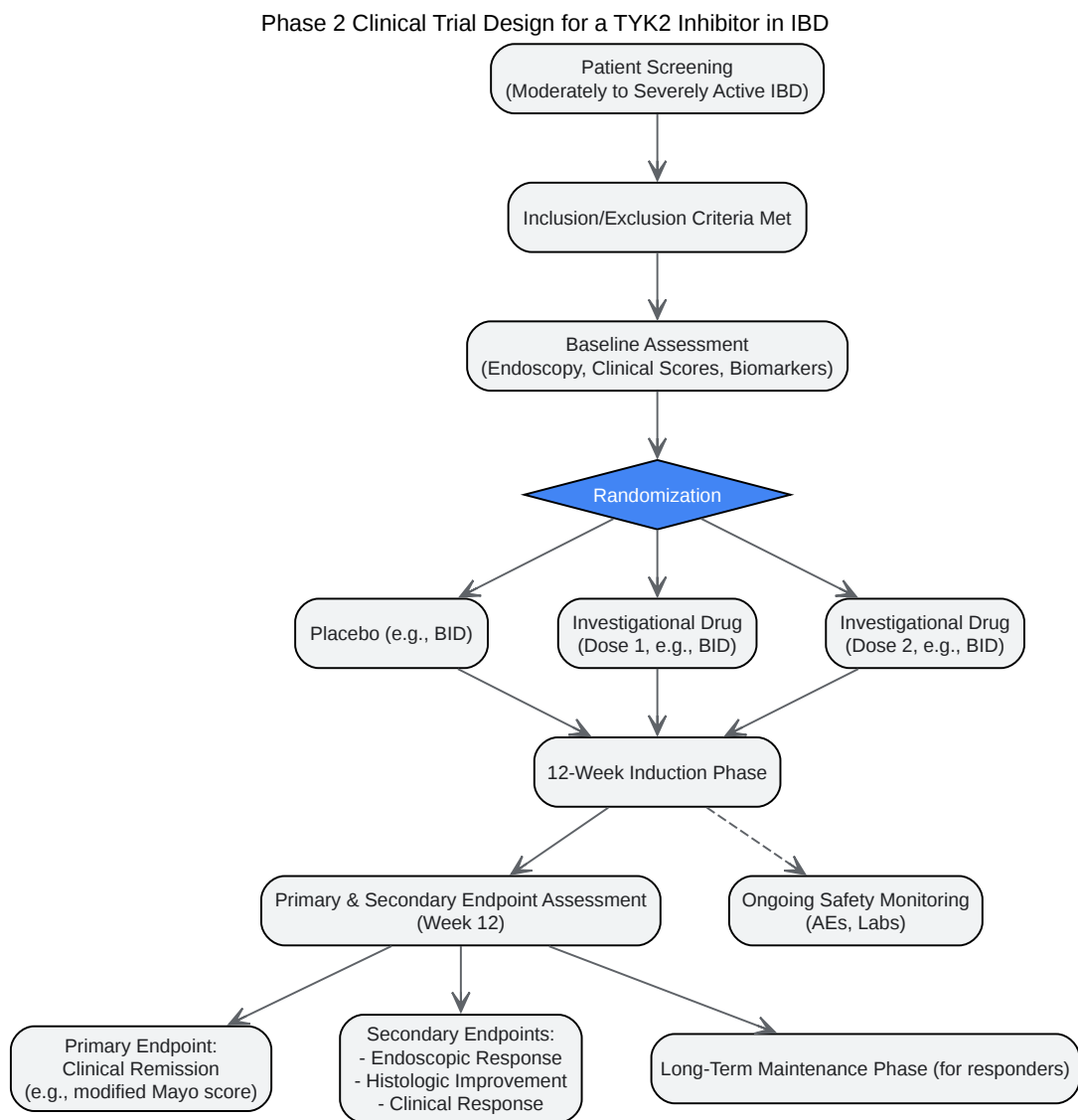
This assay assesses the functional effect of **deucravacitinib** on cytokine-induced signaling pathways in a more physiologically relevant context.

- Principle: Measure the inhibition of cytokine-induced STAT phosphorylation in specific immune cell populations within whole blood.
- General Protocol:
 - Collect heparinized whole blood from healthy human donors.
 - Pre-incubate blood samples with a range of **deucravacitinib** concentrations.
 - Stimulate the samples with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-12 for TYK2/JAK2, IL-2 for JAK1/JAK3, GM-CSF for JAK2).
 - After stimulation, fix the cells and lyse the red blood cells.
 - Permeabilize the remaining leukocytes and stain with fluorescently labeled antibodies against cell surface markers (to identify cell populations like T-cells or monocytes) and intracellular phospho-STAT proteins (e.g., pSTAT4 for IL-12 signaling).

- Analyze the samples by flow cytometry to quantify the level of STAT phosphorylation in the target cell population.
- Calculate the IC50 of **deucravacitinib** for the inhibition of each pathway.

Clinical Trial Design for IBD Research

For researchers planning clinical studies with TYK2 inhibitors in IBD, a well-designed trial is critical. Based on the previous **deucravacitinib** trials, a Phase 2, randomized, double-blind, placebo-controlled study is a standard approach.



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Figure 3: Logical flow for a Phase 2 clinical trial in IBD.

Conclusion

Deucravacitinib, a selective allosteric TYK2 inhibitor, represents a targeted oral therapy for immune-mediated diseases. While it has demonstrated significant efficacy in psoriasis, Phase 2 trials in Crohn's disease and ulcerative colitis did not meet their primary efficacy endpoints.[1][8][11] Despite this, the drug was well-tolerated, and the rationale for targeting the TYK2 pathway in IBD remains strong.[1] The preclinical and in vitro protocols provided here offer a framework for further investigation into the role of TYK2 inhibition in IBD and for the evaluation of novel TYK2 inhibitors. Future research may explore different dosing regimens, patient populations, or combination therapies to unlock the potential of this therapeutic strategy for IBD.

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